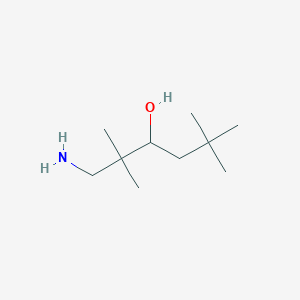![molecular formula C8H8N2OS B13475056 7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
7-Methoxythieno[3,2-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxythieno[3,2-b]pyridin-6-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxythieno[3,2-b]pyridin-6-amine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor containing a thiophene ring can be reacted with a pyridine derivative in the presence of a cyclizing agent to form the fused ring system. The methoxy group can be introduced via methylation reactions, and the amine group can be introduced through amination reactions using reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or catalytic processes that allow for high yields and purity. These methods often utilize readily available starting materials and efficient catalysts to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxythieno[3,2-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thieno[3,2-b]pyridine derivatives .
Applications De Recherche Scientifique
7-Methoxythieno[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 7-Methoxythieno[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridine: Lacks the methoxy and amine groups but shares the core structure.
7-Hydroxythieno[3,2-b]pyridin-6-amine: Similar structure with a hydroxyl group instead of a methoxy group.
7-Methoxythieno[3,2-b]pyridin-6-carboxamide: Contains a carboxamide group instead of an amine group.
Uniqueness
7-Methoxythieno[3,2-b]pyridin-6-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and amine groups allows for diverse chemical modifications and potential biological activities that are not observed in its analogs .
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
7-methoxythieno[3,2-b]pyridin-6-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-7-5(9)4-10-6-2-3-12-8(6)7/h2-4H,9H2,1H3 |
Clé InChI |
HKFHHDJGICVJSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=NC=C1N)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)

![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)

![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)




